![molecular formula C13H17N3O2S B2531631 N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}-2-(噻吩-2-基)乙酰胺 CAS No. 2097862-90-1](/img/structure/B2531631.png)

N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}-2-(噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid, which is stirred with 2-diaminobenzene in dry dichloromethane. The addition of lutidine and TBTU under cooled conditions facilitates the formation of the desired compound. The crude product is then recrystallized to achieve purity and characterized using spectroscopic techniques such as HNMR and LC-MS .

Molecular Structure Analysis

The molecular structure of the synthesized compound is determined using crystallographic methods. The compound crystallizes in the orthorhombic crystal system with the space group Pbca. The unit cell parameters are a = 7.4250 (4) Å, b = 14.9753 (7) Å, c = 27.5656 (14) Å, and Z = 4. The crystal structure is solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions N1-H1···O2 and N2-H2B···N1, which are crucial for the stability of the crystal .

Chemical Reactions Analysis

The paper does not provide specific details on the chemical reactions of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide beyond its synthesis. However, the presence of functional groups such as the amide and aromatic rings suggests potential reactivity typical of these moieties, such as participation in further amide bond formation or electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided data. However, the molecular docking analysis suggests that the compound has anticancer activity, targeting the VEGFr receptor, which implies a certain degree of lipophilicity and molecular recognition necessary for interaction with biological targets. The crystalline nature and specific space group information indicate solid-state stability and potential for intermolecular interactions .

Case Studies and Biological Activity

The anticancer activity of the compound is confirmed through in silico modeling, which targets the VEGFr receptor. This suggests that the compound may have potential as a therapeutic agent in cancer treatment. The biological activity is inferred from the molecular docking analysis, although no in vivo or in vitro studies are mentioned in the provided data .

The second paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists. While this does not directly relate to the compound , it provides context for the type of biological activities that similar compounds can exhibit. For instance, compound 48 in the series showed potent naloxone-reversible analgesic effects in a mouse model, indicating the relevance of the acetamide group in medicinal chemistry .

科学研究应用

配位化学和抗氧化活性

Chkirate 等人 (2019) 的一项研究重点关注吡唑-乙酰胺衍生物及其与 Co(II) 和 Cu(II) 的配位配合物的合成和表征。该研究探讨了氢键对自组装过程的影响,并研究了配体及其配合物的抗氧化活性,显示出显着的抗氧化特性 Chkirate 等人,2019。

杀虫剂评估

Fadda 等人 (2017) 使用 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺作为前体,合成具有针对棉铃虫(斜纹夜蛾)的潜在杀虫活性的各种杂环化合物,突出了此类化合物在开发害虫防治剂中的多功能性 Fadda 等人,2017。

抗菌活性

Wardkhan 等人 (2008) 的研究调查了噻唑及其稠合衍生物的合成,测试了它们对细菌和真菌分离株的抗菌活性。这项研究展示了乙酰胺衍生物在开发新型抗菌剂中的潜力 Wardkhan 等人,2008。

合成方法

Jasiński 等人 (2008) 描述了由氨基酸酯合成旋光活性 1H-咪唑 3-氧化物,扩大了合成咪唑类化合物的合成策略范围,这些化合物具有潜在的生物学应用 Jasiński 等人,2008。

生化抑制

Serafimidou 等人 (2008) 合成了带有末端咪唑环的乙酰胺衍生物,并评估了它作为烯烃环氧化催化剂的用途,证明了该化合物在催化和生化抑制过程中的潜力 Serafimidou 等人,2008。

作用机制

Target of Action

Compounds containing an imidazole ring, such as this one, are known to interact with a broad range of biological targets .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is a highly soluble compound in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be stable in various environments and its action and efficacy may be influenced by factors such as pH and temperature.

未来方向

The novel compounds synthesized from 1,2-phenylendiamine were tested against protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica . Experimental evaluations revealed strong activity for all tested compounds, having IC50 values in the nanomolar range, which were even better than metronidazole, the drug of choice for these parasites . This suggests potential future directions for the development of new drugs that overcome the AMR problems .

属性

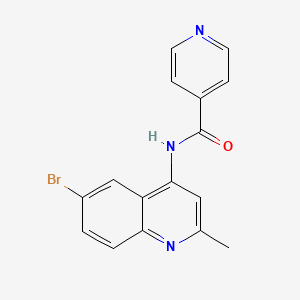

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-13(10-12-2-1-9-19-12)15-4-7-18-8-6-16-5-3-14-11-16/h1-3,5,9,11H,4,6-8,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXXRZRYAREYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)

![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)

![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)